6-Fluoroisoquinolin-3-amine
Overview
Description
6-Fluoroisoquinolin-3-amine is a chemical compound with the molecular formula C9H7FN2 and a molecular weight of 162.17 . It is a solid substance and should be stored at 4°C, away from light .
Molecular Structure Analysis
The InChI code for 6-Fluoroisoquinolin-3-amine is 1S/C9H7FN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H, (H2,11,12) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
6-Fluoroisoquinolin-3-amine is a solid substance . It has a molecular weight of 162.17 . The compound should be stored at 4°C, away from light .Scientific Research Applications
PET Imaging of Neurofibrillary Tangles
6-Fluoroisoquinolin-3-amine derivatives, such as [18F]MK-6240, are utilized in PET imaging to detect neurofibrillary tangles associated with Alzheimer's disease. The synthesis and validation of [18F]MK-6240 for human PET studies underpin its significance in clinical research, providing insights into the aggregation of tau proteins in the human brain. This application demonstrates the compound's potential in advancing the understanding and diagnosis of neurodegenerative diseases (Collier et al., 2017).
Crystallography and Molecular Structure
Research on derivatives of 6-fluoroisoquinolin-3-amine, such as 4-fluoroisoquinoline-5-sulfonyl chloride, provides valuable data on molecular conformations and interactions. Such studies contribute to the broader understanding of steric effects and molecular geometry, which are crucial in drug design and materials science (Ohba et al., 2012).
Neurofibrillary Tangles Imaging in Alzheimer's Disease
Further studies on [18F]MK-6240 emphasize its role in imaging neurofibrillary tangles in Alzheimer's patients compared to healthy elderly controls. This highlights its utility in differentiating between normal aging processes and pathological changes in the brain, offering a pathway for early diagnosis and monitoring of Alzheimer's disease progression (Lohith et al., 2018).
Synthetic Applications and Chemical Properties
The reaction of 9-fluoroacridizinium ions with primary alkyl amines, leading to 6-amino-3,4-dihydroisoquinolinium derivatives, reveals the compound's versatility in synthetic chemistry. These derivatives exhibit unique absorption and fluorescence properties, indicating their potential use in developing novel materials and chemical sensors (Deiseroth et al., 2008).
Material Science and Fluorogenic Applications
The study of 6-hydrazinobenz[de]isoquinoline-1,3-diones for the detection of bacteria introduces a novel approach to bioanalytical chemistry. By synthesizing fluorogenic enzyme substrates, this research contributes to the development of new methods for pathogen detection, showcasing the compound's utility beyond traditional drug research contexts (Luo et al., 2016).
Safety And Hazards
properties
IUPAC Name |
6-fluoroisoquinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERFSIJZZZJFQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroisoquinolin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.